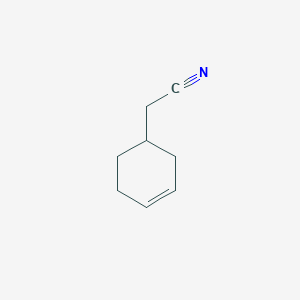

Cyclohex-3-en-1-ylacetonitrile

Overview

Description

Cyclohex-3-en-1-ylacetonitrile is an organic compound with the molecular formula C8H11N. It is a nitrile derivative of cyclohexene, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-3-en-1-ylacetonitrile can be synthesized through various methods. One common approach involves the reaction of cyclohex-3-en-1-one with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohex-3-en-1-one derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclohex-3-en-1-one derivatives, amines, and various substituted cyclohexene compounds .

Scientific Research Applications

Cyclohex-3-en-1-ylacetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-ylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of intermediates that can further react to produce biologically active compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

- Cyclohex-1-en-1-ylacetonitrile

- Cyclohex-2-en-1-ylacetonitrile

- Cyclohex-4-en-1-ylacetonitrile

Comparison: Cyclohex-3-en-1-ylacetonitrile is unique due to the position of the nitrile group and the double bond in the cyclohexene ring. This structural feature imparts distinct reactivity and properties compared to its isomers. For example, the position of the double bond can influence the compound’s stability and its reactivity in various chemical reactions .

Biological Activity

Cyclohex-3-en-1-ylacetonitrile (C8H11N) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexene ring with an acetonitrile functional group. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer and antimicrobial agent. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.4 | |

| A549 (Lung Cancer) | 18.6 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and Western blot analyses.

Antimicrobial Activity

This compound has also shown antimicrobial activity against various bacterial strains. In vitro studies provided the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's antimicrobial efficacy suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Study 1: Anticancer Effects in Vivo

In a murine model, this compound was administered to evaluate its anticancer effects. Tumor growth was significantly inhibited compared to control groups, with a reduction in tumor volume by approximately 40% after four weeks of treatment. Histological analyses revealed increased apoptosis within treated tumors, supporting the in vitro findings regarding its mechanism of action.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

A clinical study assessed the efficacy of this compound against resistant strains of bacteria isolated from infected patients. The compound demonstrated significant activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Properties

IUPAC Name |

2-cyclohex-3-en-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAVQLQPRZSLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296921 | |

| Record name | cyclohex-3-en-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-61-1 | |

| Record name | NSC112687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohex-3-en-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.